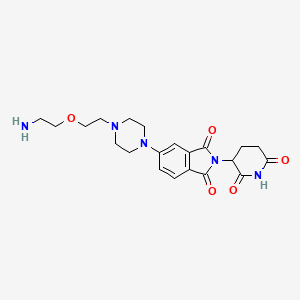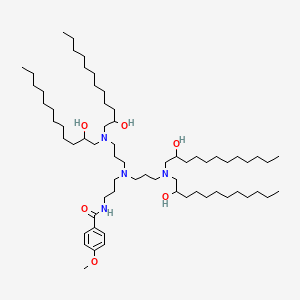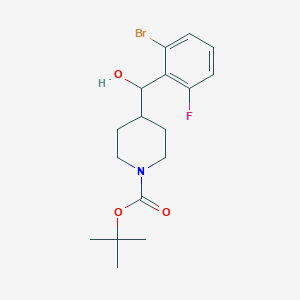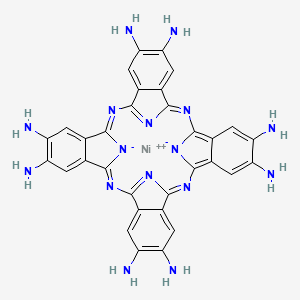
Thalidomide-Piperazine-PEG1-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-Piperazine-PEG1-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in the field of targeted protein degradation, where it plays a crucial role in selectively degrading target proteins by exploiting the intracellular ubiquitin-proteasome system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thalidomide-Piperazine-PEG1-NH2 is synthesized through a series of chemical reactions that involve the conjugation of Thalidomide, Piperazine, and PEG1-NH2. The synthetic route typically involves the following steps:
Thalidomide Activation: Thalidomide is activated to form a reactive intermediate.
Piperazine Conjugation: The activated Thalidomide is then reacted with Piperazine to form a Thalidomide-Piperazine intermediate.
PEG1-NH2 Addition: Finally, PEG1-NH2 is conjugated to the Thalidomide-Piperazine intermediate to form the final product
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-Piperazine-PEG1-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the Thalidomide moiety.
Reduction: Reduction reactions can also occur, affecting the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of Thalidomide, while substitution reactions may result in modified conjugates with different functional groups .
Applications De Recherche Scientifique
Thalidomide-Piperazine-PEG1-NH2 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving the ubiquitin-proteasome system and protein homeostasis.
Medicine: Investigated for its potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Utilized in the development of novel drug delivery systems and bioconjugates .
Mécanisme D'action
The mechanism of action of Thalidomide-Piperazine-PEG1-NH2 involves its role as a ligand-linker conjugate in PROTAC technology. The compound binds to cereblon, a component of the E3 ubiquitin ligase complex, and facilitates the recruitment of target proteins to the ubiquitin-proteasome system. This leads to the selective degradation of the target proteins, thereby modulating their levels within the cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lenalidomide: Another Thalidomide derivative used in targeted protein degradation.
Pomalidomide: Similar to Lenalidomide, used in the treatment of multiple myeloma.
dBET1: A PROTAC molecule that targets BET proteins for degradation.
Uniqueness
Thalidomide-Piperazine-PEG1-NH2 is unique due to its specific structure that incorporates a Thalidomide-based cereblon ligand and a PEG1-NH2 linker. This unique structure allows it to effectively participate in PROTAC technology, making it a valuable tool in targeted protein degradation research .
Propriétés
Formule moléculaire |
C21H27N5O5 |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
5-[4-[2-(2-aminoethoxy)ethyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H27N5O5/c22-5-11-31-12-10-24-6-8-25(9-7-24)14-1-2-15-16(13-14)21(30)26(20(15)29)17-3-4-18(27)23-19(17)28/h1-2,13,17H,3-12,22H2,(H,23,27,28) |
Clé InChI |
RIUULQPSGWRWMY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Piperazinecarboxylic acid, 4-[(1R)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1,2-dihydro-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-2-oxopyrido[2,3-d]pyrimidin-4-yl]-3-methyl-, 1,1-dimethylethyl ester, (3S)-(ACI)](/img/structure/B11927844.png)


![5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene](/img/structure/B11927865.png)
![[(Z)-non-2-enyl] 4-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]butanoate](/img/structure/B11927867.png)
![6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride](/img/structure/B11927875.png)
![3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid](/img/structure/B11927880.png)
![Sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11927892.png)
![(1R,1''R)-3,3''-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2'-benzyl-[1,1'-binaphthalen]-2-ol)](/img/structure/B11927898.png)

amido}(mesitylene)ruthenium(II)](/img/structure/B11927902.png)


